Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester
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Overview
Description
Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester typically involves the introduction of the trifluoromethyl group and the methylthio group onto a benzoate ester. One common method involves the trifluoromethylation of a suitable precursor, followed by the introduction of the methylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield methyl sulfoxide or methyl sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore is being explored in the design of new drugs with improved efficacy and selectivity.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in specific binding interactions. These properties contribute to the compound’s overall activity and selectivity in various biological and chemical contexts.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Lacks the methylthio group, resulting in different reactivity and applications.
Methyl 3-(methylthio)benzoate: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Methyl 3-(methylthio)-4-(trifluoromethyl)benzoate:
Uniqueness
Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester is unique due to the combination of the trifluoromethyl and methylthio groups on the benzoate ester. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and specific reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-methylsulfanyl-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-15-9(14)6-3-7(10(11,12)13)5-8(4-6)16-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGTVVTZFLBIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)SC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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